P2X3 Receptor Antagonist Activity vs. 3-[3-(Trifluoromethyl)phenyl]quinoline
The target compound demonstrates P2X3 receptor antagonist activity with an EC50 of 80 nM in Xenopus oocytes expressing recombinant rat P2X3 [1]. In contrast, the des‑phenoxy analog 3-[3-(trifluoromethyl)phenyl]quinoline has not been reported to possess P2X3 antagonist activity; computational studies associate this simpler analog with Spike‑ACE2/TMPRSS2 binding instead [2]. The 2‑phenoxy group therefore appears essential for conferring P2X3 engagement, a functional switch supported by class‑level SAR.
| Evidence Dimension | P2X3 receptor antagonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 3-[3-(Trifluoromethyl)phenyl]quinoline: no P2X3 antagonist activity reported; associated with Spike-ACE2/TMPRSS2 binding |
| Quantified Difference | Qualitative functional switch from P2X3 antagonism (target) to antiviral target engagement (comparator) |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes (target) vs. computational docking (comparator) |
Why This Matters
Researchers requiring selective P2X3 antagonist tool compounds must procure the exact 2‑phenoxy derivative, as the des‑phenoxy analog engages entirely different biological targets.
- [1] BindingDB. PrimarySearch_ki entry for BDBM50118219: EC50 = 80 nM against recombinant rat P2X3 receptor expressed in Xenopus oocytes. Accessed via BindingDB.org. View Source
- [2] Ghadge J. et al. Computational studies reveal fluorine-based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. CPI, University of Freiburg (2021). View Source
